molecular formula C5H3ClOS B1590205 2-Chlorothiophene-3-carbaldehyde CAS No. 14345-98-3

2-Chlorothiophene-3-carbaldehyde

Cat. No.: B1590205
CAS No.: 14345-98-3
M. Wt: 146.6 g/mol
InChI Key: UFRQDLJDTSUKCS-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-carbaldehyde is an organic compound with the molecular formula C₅H₃ClOS. It is a chlorinated derivative of thiophene, featuring a carbonyl group at the 3-position of the thiophene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorothiophene-3-carbaldehyde can be synthesized through several methods, including:

  • Halogenation of Thiophene: Thiophene can be halogenated using chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position.

  • Formylation of Chlorothiophene: Chlorothiophene can undergo formylation using reagents like formyl chloride or formic acid in the presence of a Lewis acid catalyst to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation and formylation reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions, and reaction conditions such as elevated temperatures and polar solvents.

Major Products Formed:

  • Oxidation: 2-Chlorothiophene-3-carboxylic acid.

  • Reduction: 2-Chlorothiophene-3-ol.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-Chlorothiophene-3-carbaldehyde is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Medicine: The compound is explored for its potential therapeutic properties and as a precursor for pharmaceuticals.

  • Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

2-Chlorothiophene-3-carbaldehyde is similar to other chlorothiophene derivatives, such as 2-Chlorothiophene-5-carbaldehyde and 2-Chlorothiophene-4-carbaldehyde. its unique position of the aldehyde group at the 3-position distinguishes it from these compounds. The differences in chemical reactivity and biological activity highlight its uniqueness.

Comparison with Similar Compounds

  • 2-Chlorothiophene-5-carbaldehyde

  • 2-Chlorothiophene-4-carbaldehyde

  • 5-Chlorothiophene-2-carbaldehyde

This comprehensive overview provides a detailed understanding of 2-Chlorothiophene-3-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-4(3-7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRQDLJDTSUKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482183
Record name 2-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14345-98-3
Record name 2-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorothiophene-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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